5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves several steps. One common method starts with the diazotization of 2,4-dichlorobenzylamine, followed by a coupling reaction with 3-methoxybenzaldehyde to form the intermediate. This intermediate undergoes a cyclization reaction with phenylhydrazine and subsequent nitrile formation to yield the final product .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use in pesticides.
5-amino-4-cyano-1,2,3-triazoles: Used in various organic synthesis applications.
2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: Studied for its potential biological activities.
Properties
Molecular Formula |
C27H19Cl2N5O2 |
---|---|
Molecular Weight |
516.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C27H19Cl2N5O2/c1-35-25-12-17(7-10-24(25)36-16-18-8-9-20(28)13-23(18)29)11-19(14-30)26-22(15-31)27(32)34(33-26)21-5-3-2-4-6-21/h2-13H,16,32H2,1H3/b19-11+ |
InChI Key |
VIZGMKNHBIDKNE-YBFXNURJSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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